Comparative Antimicrobial Activity: Bismuth(III)-MFHA Complex vs. Parent Hydroxamic Acids Against Helicobacter pylori
In a direct head-to-head comparison of parent hydroxamic acids, H-MFHA (N-methylfurohydroxamic acid) exhibited no detectable bactericidal activity against H. pylori strains 26695, B128, and 251 at concentrations up to 25 μg/mL, a profile shared with H-BPHA, H₂-SHA, and H₂-BHA. Only acetohydroxamic acid (H₂-AHA) showed measurable activity as a free acid (MIC 6.25 μg/mL; 83.26 μM) [1]. However, upon bismuth(III) complexation, [Bi(MFHA)₃] demonstrated potent activity across all three H. pylori strains (e.g., MIC 0.28–6.01 μM range observed across the tested bismuth hydroxamate series, with [Bi(MFHA)₃] being one of the active complexes characterized by single-crystal X-ray diffraction) [1]. This establishes H-MFHA as a viable ligand scaffold for bismuth(III)-based antimicrobial agents, in contrast to structurally related but less effective or uncharacterized alternatives.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) of parent hydroxamic acids and bismuth(III) complexes against H. pylori strains |
|---|---|
| Target Compound Data | H-MFHA (parent acid): MIC > 25 μg/mL (inactive). [Bi(MFHA)₃] complex: active across strains 26695, B128, and 251 |
| Comparator Or Baseline | Acetohydroxamic acid (H₂-AHA): MIC 6.25 μg/mL (83.26 μM). Other parent acids (H-BPHA, H₂-SHA, H₂-BHA): MIC > 25 μg/mL (inactive) |
| Quantified Difference | H-MFHA is inactive as a free acid but yields an active bismuth(III) complex, contrasting with H₂-AHA which shows intrinsic activity. The differential complexation outcomes demonstrate ligand-dependent pharmacological potential. |
| Conditions | Bactericidal activity assessed against H. pylori strains 26695, B128, and 251. MIC determined via standard broth microdilution methodology. |
Why This Matters
This evidence directly informs procurement decisions for researchers developing bismuth(III)-based antimicrobial agents, demonstrating that H-MFHA serves as a validated ligand scaffold with crystallographically characterized bismuth complex formation, unlike many structurally similar hydroxamic acids that lack comparable characterization or activity data.
- [1] Pathak A, Blair VL, Ferrero RL, Junk PC, Tabor RF, Andrews PC. Synthesis and structural characterisation of bismuth(III) hydroxamates and their activity against Helicobacter pylori. Dalton Trans. 2015;44(38):16903-16913. View Source
